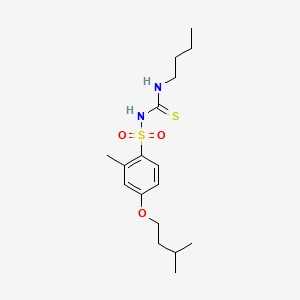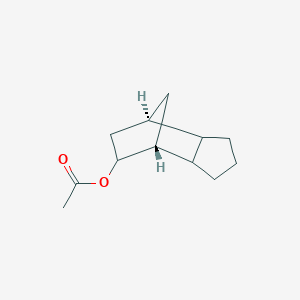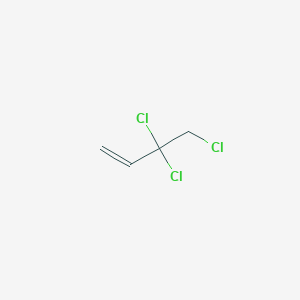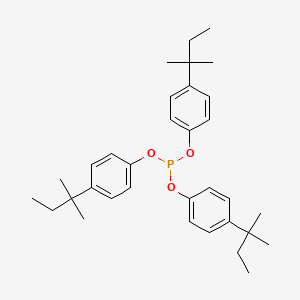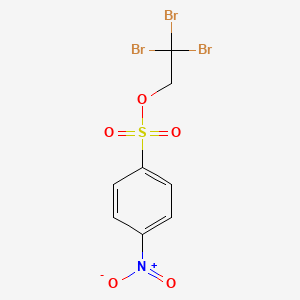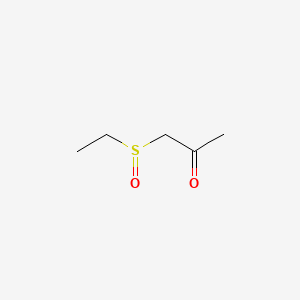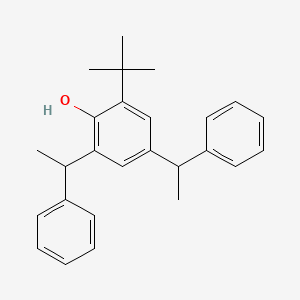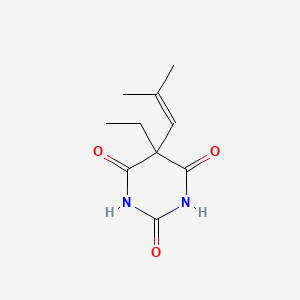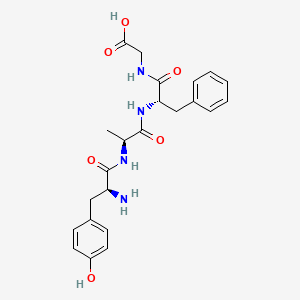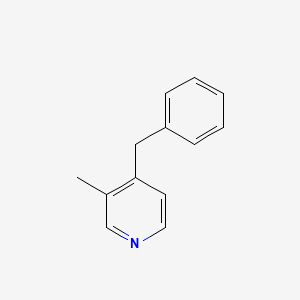![molecular formula C24H29N3O B13799138 Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- CAS No. 63216-94-4](/img/structure/B13799138.png)
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group, an azo linkage, and a bulky tetramethylbutyl substituent. It is often used in various scientific research applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- typically involves the diazotization of 2-amino-1-naphthalenylamine followed by azo coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can form hydrogen bonds and participate in electrophilic reactions, while the azo linkage can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-(1,1,3,3-tetramethylbutyl)-
- 2-[(2-Amino-1-naphthalenyl)azo]-4-methylphenol
Uniqueness
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is unique due to its bulky tetramethylbutyl group, which imparts steric hindrance and influences its reactivity and solubility. This makes it distinct from other similar compounds and valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
63216-94-4 |
|---|---|
Formule moléculaire |
C24H29N3O |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-[(2-aminonaphthalen-1-yl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H29N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)26-27-22-18-9-7-6-8-16(18)10-12-19(22)25/h6-14,28H,15,25H2,1-5H3 |
Clé InChI |
LIRFEWBOZNDRIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
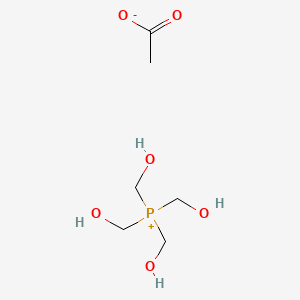
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
